molecular formula C11H17NO3 B13925386 tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13925386
M. Wt: 211.26 g/mol
InChI Key: JJRBNKQELFDHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a bicyclic compound featuring a dihydropyridine ring substituted with a formyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. This scaffold is pivotal in medicinal chemistry and organic synthesis, serving as a versatile intermediate for constructing complex molecules. These analogues are synthesized via cross-coupling reactions, triflation, or nucleophilic substitutions, and their properties are influenced by the electronic and steric effects of substituents [[1]–[17]].

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 4-formyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,8H,5-7H2,1-3H3

InChI Key

JJRBNKQELFDHOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C=O

Origin of Product

United States

Preparation Methods

Starting Material

Step 1: Protection via Nucleophilic Substitution

  • Reaction : Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) at room temperature.
  • Purpose : Introduction of the tert-butyl carbamate protecting group to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Conditions : Stirring at room temperature for 2 hours.
  • Yield : Approximately 80%.
  • Characterization : Confirmed by ^1H NMR spectroscopy.

Step 2: Oxidation to Aldehyde

  • Reaction : The hydroxymethyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
  • Conditions : Stirring at room temperature overnight.
  • Yield : Approximately 86%.
  • Product : tert-butyl 4-formylpiperidine-1-carboxylate.
  • Characterization : ^1H NMR confirms the aldehyde proton at δ ~9.72 ppm.

Step 3: Halogenation

  • Reaction : Bromination at the 4-position using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AZBN) as an initiator.
  • Conditions : Reaction in THF at 70 °C for 2 hours.
  • Yield : Approximately 86%.
  • Product : tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • Characterization : ^1H NMR shows retention of aldehyde proton and new signals corresponding to brominated intermediate.

Step 4: Elimination to Form Dihydropyridine

  • Reaction : Treatment of the brominated intermediate with lithium hydroxide (LiOH) in N,N-dimethylformamide (DMF) under reflux at 70 °C for 6 hours.
  • Purpose : Elimination of bromide to form the dihydropyridine ring, yielding tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate.
  • Yield : Approximately 90%.
  • Characterization : ^1H NMR shows aldehyde proton at δ ~9.84 ppm and signals consistent with dihydropyridine structure.

Summary of Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Key Observations
1 Nucleophilic substitution (Boc protection) Piperidin-4-ylmethanol + (Boc)₂O, THF, r.t., 2 h 80 Formation of tert-butyl carbamate
2 Oxidation PCC, DCM, r.t., overnight 86 Conversion to aldehyde
3 Halogenation NBS, AZBN, THF, 70 °C, 2 h 86 Introduction of bromide
4 Elimination LiOH, DMF, reflux 70 °C, 6 h 90 Formation of dihydropyridine

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra at 400 MHz in DMSO-d6 confirm the structure at each step, particularly the aldehyde proton signal (~9.7–9.8 ppm) and the tert-butyl group singlet (~1.49 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mode confirms molecular weights consistent with intermediates and final product.
  • Thin Layer Chromatography (TLC) : Used to monitor reaction progress on silica gel plates GF254.
  • Melting Point : Uncorrected melting points obtained for solid intermediates.

Industrial and Research Significance

  • The described synthetic route is notable for its simplicity, high yield, and suitability for scale-up.
  • The intermediate this compound is crucial in anticancer drug development.
  • The method uses commercially available reagents and mild conditions, enhancing reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an important intermediate in synthesizing small molecule anticancer drugs . A rapid and high-yield synthetic method for this compound has been established, making it suitable for industrial production .

Tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate (6)

Compound 5 (20 g, 174 mmol) and (Boc) O2 (37.9 g, 174 mmol) were dissolved in tetrahydrofuran and stirred at room temperature for 2 hours. The mixture was concentrated and solid was precipitated by adding petroleum ether (500 mL) and suction-filtered to give the target compound 6 (80% yield), 1H NMR (400 MHz, DMSO-d6) δ 3.86 (m, 2H), 3.42 (m, 4H), 2.04 (m, 2H), 1.49 (s, 9H), 1.40 (m, 3H), 1.16 (s, 1H) .

Tert-butyl 4-formylpiperidine-1-carboxylate (7)

PCC(10 g,46.5 mmol) was added to methylene chloride, N-Boc -piper idine (5 g,23 mmol) alcohol was added to the mixture at once and stirred at room temperature overnight. The mixture was filtered with suction, the filter cake was rinsed with DCM, the filtrates were combined and concentrated to dryness to give the title compound 7(86% yield)as an oil, 1H NMR (400 MHz, DMSO-d6) δ 9.72 (s, 1H), 3.88 (m, 2H), 3.41 (m, 2H), 2.60 (s, 1H), 2.35 (m, 2H), 1.75 (m, 2H), 1.49 (s, 9H) .

Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate (8)

Compound 7(0.1 g,0,47 mmol) and small amounts of AZBN were dissolved in tetrahydrofuran, warmed to 70 °C, and NBS(0.088 g,0.49 mmol) was added. After two hours of reaction, the mixture was concentrated to give the title compound 8(86% yield), 1H NMR (400 MHz, DMSO-d6) δ 9.72 (s, 1H), 3.88 (m, 2H), 3.46 (m, 2H), 2.60 (m, 2H), 2.35 (m, 2H), 1.49 (s, 9H) .

This compound (9)

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The 4-position substituent significantly impacts molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogues:

Compound Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data Reference
Target Compound Formyl (-CHO) C12H17NO3 223.27 (calculated) Not reported IR: Expected ν(C=O) ~1700 cm⁻¹
tert-Butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate 3-Cyanophenyl C17H20N2O2 284.35 Oil MS: m/z 284.35 (M⁺)
tert-Butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 2-Nitrophenyl C16H20N2O4 304.34 Yellow oil MS: m/z 204.9 (M+H⁺)
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate Bromo C10H16BrNO2 262.14 Solid <sup>13</sup>C NMR: δ 28.4 (Boc C), 121.8 (C-Br)
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate Pyrazolopyrimidinyl C17H21N3O2 300.4 Not reported CBA IC50: ** (potent)

Key Observations :

  • Formyl group: Enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), but may reduce stability compared to electron-withdrawing groups like nitro or cyano.
  • Bromo substituent : Facilitates further functionalization via Suzuki-Miyaura coupling (e.g., evidence 12: 68% yield for 2-nitrophenyl analogue) .
Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : Widely used for introducing aryl/heteroaryl groups. Example: tert-butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate was synthesized using Pd(dppf)Cl2 and boronate esters (68% yield) .
  • Triflation : tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate serves as a precursor for nucleophilic substitutions (e.g., evidence 2: 57% yield for pyrimidinylpiperidinyl product) .
Deprotection Strategies
  • Boc removal with trifluoroacetic acid (TFA) is common. Example: tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate yielded 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (quantitative conversion) .

Stability and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., NO2, CN): Stabilize the dihydropyridine ring against oxidation but may hinder nucleophilic reactivity.
  • Bulkier Substituents (e.g., 2-bromophenyl in evidence 4): Introduce steric hindrance, affecting reaction kinetics in cross-couplings .

Biological Activity

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry, particularly as an intermediate for the synthesis of small molecule anticancer drugs. Its structural features and biological activities have been the subject of various studies, indicating potential applications in cancer therapy and antimicrobial treatments.

Synthesis

The synthesis of this compound involves a multi-step process starting from piperidin-4-ylmethanol. The synthetic route includes nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding the target compound with a total yield of approximately 71.4% across all steps . The successful synthesis has been confirmed using techniques such as NMR spectroscopy.

Anticancer Properties

Research indicates that this compound serves as a crucial intermediate in developing anticancer agents. The compound's derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar dihydropyridine derivatives exhibit moderate to significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. Compounds derived from this structure have shown activity against both Gram-positive and Gram-negative bacteria. For example, related dihydropyridine derivatives were tested for their in vitro antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of dihydropyridine derivatives found that specific modifications to the tert-butyl 4-formyl group enhanced cytotoxicity against MCF-7 cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various synthesized dihydropyridine compounds. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/ml against E. coli, suggesting significant potential for development into therapeutic agents .

Research Findings

Activity Tested Strains Results
AnticancerMCF-7 (breast cancer)Moderate cytotoxicity observed
AntimicrobialE. coli, S. aureusMIC = 50 μg/ml
AntitubercularMycobacterium tuberculosisSignificant activity noted

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or Hantzsch dihydropyridine synthesis . For example:

  • Suzuki-Miyaura coupling of tert-butyl 4-boronic ester derivatives with aryl/heteroaryl halides under inert conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane/water at 80–100°C) yields functionalized dihydropyridines .
  • Hydrogenation of pre-functionalized intermediates (e.g., tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate) with H₂/PtO₂ in EtOAc/HOAc provides piperidine derivatives .
  • Cyclization of β-keto esters, aldehydes, and ammonia via Hantzsch synthesis is a classical route for dihydropyridine cores .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group appears as a singlet at δ ~1.43 ppm, while dihydropyridine protons resonate between δ 3.3–6.4 ppm .
  • HRMS/ESI-MS : Validates molecular weight and purity (e.g., [M+H]+ observed at m/z 204.9–382.2) .
  • [³¹P NMR] : Used for phosphonylated derivatives to identify diastereomers .

Q. How is the Boc-protecting group selectively removed during derivatization?

The Boc group is cleaved under acidic conditions (e.g., HCl/EtOAc or TFA/DCM) to yield the free amine or alcohol for subsequent functionalization. Mild conditions preserve the dihydropyridine ring .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling yields be optimized for tert-butyl 4-boronic ester derivatives?

Key factors include:

  • Catalyst choice : Pd(dppf)Cl₂·CH₂Cl₂ outperforms Pd(PPh₃)₄ in coupling sterically hindered substrates (yields: 75–94% vs. 39%) .
  • Base selection : Cs₂CO₃ (polar aprotic solvents) enhances reactivity over K₂CO₃ or Na₂CO₃ .
  • Solvent system : 1,4-dioxane/water (5:1) improves boronic ester stability at 80–100°C .

Q. Table 1: Yield Comparison for Suzuki-Miyaura Coupling

SubstrateCatalystBaseSolventYieldReference
Aryl bromidePd(dppf)Cl₂Cs₂CO₃1,4-dioxane/H₂O75%
Heteroaryl triflatePd(PPh₃)₄Na₂CO₃DME/H₂O39%
Pyridinyl chloridePd(dppf)Cl₂·CH₂Cl₂K₃PO₄THF/H₂O94%

Q. What strategies mitigate low regioselectivity in dihydropyridine functionalization?

  • Steric control : Bulkier substituents (e.g., tert-butyl) direct electrophilic attacks to the 4-position .
  • Directing groups : The formyl group at C4 enhances reactivity toward nucleophilic additions (e.g., Grignard reagents) .
  • Protection/deprotection : Temporary Boc or TMS groups stabilize intermediates during multi-step syntheses .

Q. How do reaction conditions influence stereochemical outcomes in hydrogenation?

  • Catalyst type : PtO₂ vs. Pd/C affects enantioselectivity. PtO₂ in HOAc/EtOAc favors cis-addition (e.g., 97% yield for piperidine derivatives) .
  • Solvent polarity : Protic solvents (e.g., MeOH) stabilize transition states, reducing byproduct formation .

Q. What are common pitfalls in analyzing dihydropyridine stability?

  • Oxidation : The dihydropyridine ring oxidizes to pyridines under aerobic conditions. Work under inert atmosphere (N₂/Ar) .
  • Acid sensitivity : The Boc group hydrolyzes prematurely in strong acids (e.g., conc. H₂SO₄). Use TFA/DCM for controlled deprotection .

Data Contradiction Analysis

Q. Why do reported yields for similar coupling reactions vary significantly?

Discrepancies arise from:

  • Substrate electronic effects : Electron-deficient aryl halides (e.g., nitro groups) react sluggishly compared to electron-rich analogs .
  • Impurity profiles : Unpurified boronic esters (e.g., tert-butyl 4-boronic pinacol ester) may contain stabilizers that inhibit catalysis .

Q. How can conflicting NMR data for diastereomers be resolved?

  • Variable-temperature (VT) NMR : Distinguishes rotamers by observing coalescence at elevated temperatures .
  • Chiral derivatization : Reacting with Mosher’s acid chloride assigns absolute configuration .

Applications in Medicinal Chemistry

Q. What role does this compound play in drug discovery?

It serves as a versatile intermediate for:

  • Kinase inhibitors : Functionalization at C4 enables targeting of ERK/PI3K pathways .
  • Neurotensin receptor agonists : Coupling with thiophene or pyrimidine scaffolds modulates receptor binding .
  • Calcium channel blockers : Structural analogs (e.g., nifedipine) are explored for cardiovascular applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.